Welcome to the BenchChem Online Store!
molecular formula C11H7ClN2O2 B1458874 6-Chloro-3-nitro-2-phenylpyridine CAS No. 1049706-69-5

6-Chloro-3-nitro-2-phenylpyridine

Cat. No. B1458874
M. Wt: 234.64 g/mol
InChI Key: IGMJZXTVWRCLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096525B2

Procedure details

In a 100 ml single-necked round-bottomed flask equipped with a condensor, 5.00 g of 3-nitro-2-phenyl-pyridine-1-oxide is dissolved in 25.0 ml dry 1,2-dichloroethane. Phosphorous oxide chloride (3.18 ml) is added carefully (yellow-orange solution). This mixture is then stirred under heating to reflux for 17 h. After cooling the mixture to ambient temperature. Ice/water is added then. The extraction is carried out with dichloromethane (2×50 ml). After washing with brine, the organic phase is dried over sodium sulfate, filtered and concentrated in vacuo. Purification by flash chromatography over a silica gel cartridge (25 g, 150 ml) of a solid deposition with hexane/ethyl acetate 4:1 (v:v) gives 2.61 g of the title compound as a yellow oil.
Name
3-nitro-2-phenyl-pyridine-1-oxide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
3.18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N+:6]([O-])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[Cl-:17].[P+]=O>ClCCCl>[Cl:17][C:7]1[N:6]=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1 |f:1.2,^3:17|

Inputs

Step One
Name
3-nitro-2-phenyl-pyridine-1-oxide
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=[N+](C=CC1)[O-])C1=CC=CC=C1
Step Two
Name
Phosphorous oxide chloride
Quantity
3.18 mL
Type
reactant
Smiles
[Cl-].[P+]=O
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 h
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
The extraction
WASH
Type
WASH
Details
After washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography over a silica gel cartridge (25 g, 150 ml) of a solid deposition with hexane/ethyl acetate 4:1 (v:v)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.